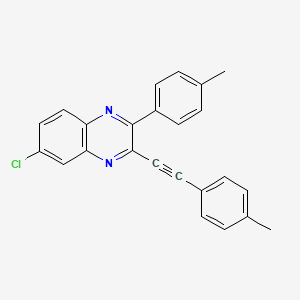
Lead(II) oxalate, Puratronic, 99.999% (metals basis)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead(II) oxalate, Puratronic, 99.999% (metals basis) is a high-purity chemical compound with the formula PbC₂O₄. It is a white, crystalline powder that is primarily used in research and industrial applications due to its high purity and specific properties. The compound is known for its excellent quality, making it suitable for various scientific studies and industrial processes.
Vorbereitungsmethoden
Lead(II) oxalate can be synthesized through a metathesis reaction between lead(II) nitrate and sodium oxalate. The reaction is as follows:
Pb(NO3)2(aq)+Na2C2O4(aq)→PbC2O4(s)+2NaNO3(aq)
In this reaction, lead(II) nitrate and sodium oxalate are dissolved in water, and the resulting solution is mixed. Lead(II) oxalate precipitates out as a solid, which can then be filtered, washed, and dried to obtain the final product .
Analyse Chemischer Reaktionen
Lead(II) oxalate undergoes various chemical reactions, including:
-
Thermal Decomposition: : When heated, lead(II) oxalate decomposes to form lead(II) oxide and carbon dioxide:
PbC2O4→PbO+CO2+CO
-
Oxidation and Reduction: : Lead(II) oxalate can participate in redox reactions, where it can be oxidized or reduced depending on the reagents and conditions used.
-
Substitution Reactions: : Lead(II) oxalate can undergo substitution reactions with other compounds, leading to the formation of different lead-based compounds.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Lead(II) oxalate, Puratronic, 99.999% (metals basis) is used in various scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other lead compounds and in studies involving lead chemistry.
Materials Science: Lead(II) oxalate is used in the preparation of lead-based materials with specific properties.
Environmental Science: It is used in studies related to lead contamination and its effects on the environment.
Industrial Applications: The compound is used in the production of pigments, coatings, and other industrial products.
Wirkmechanismus
The mechanism of action of lead(II) oxalate involves its interaction with various molecular targets and pathways. In chemical reactions, lead(II) oxalate can act as a source of lead ions, which can participate in various chemical processes. The specific pathways and targets depend on the nature of the reaction and the conditions under which it occurs .
Vergleich Mit ähnlichen Verbindungen
Lead(II) oxalate can be compared with other lead compounds, such as:
Lead(II) Nitrate (Pb(NO₃)₂): A strong oxidizing agent used in various industrial applications.
Lead(II) Bromide (PbBr₂): Used in the field of antirust, pigments, and photography.
Lead(II) Oxide (PbO): Used in producing iridescent colors on brass and bronze, and as a pigment for rubber.
Lead(II) oxalate is unique due to its high purity and specific properties, making it suitable for high-precision scientific research and industrial applications.
Eigenschaften
Molekularformel |
C2H2O4Pb |
|---|---|
Molekulargewicht |
297 g/mol |
InChI |
InChI=1S/C2H2O4.Pb/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |
InChI-Schlüssel |
YMMJYHNUWCUICW-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(=O)O)O.[Pb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl N-[(2Z)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate](/img/structure/B12340146.png)
![1,1'-Biphenyl, 4'-[(trans,trans)-4'-butyl[1,1'-bicyclohexyl]-4-yl]-3,4,5-trifluoro-](/img/structure/B12340151.png)
![(Z)-7-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]hept-5-enoic acid](/img/structure/B12340154.png)
![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5](/img/structure/B12340156.png)
![2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B12340157.png)

![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis[4-(1,1-dimethylethyl)phenyl]-2,5-dihydro-](/img/structure/B12340162.png)

![N-[(E)-(4-phenoxyphenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B12340194.png)


